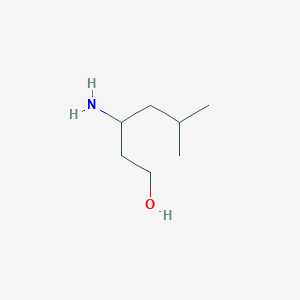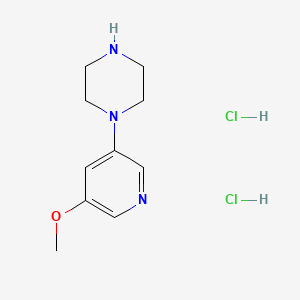
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is primarily based on its interaction with the GABAA receptor, which is a ligand-gated ion channel that mediates the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system. This compound binds to the benzodiazepine site on the GABAA receptor, which enhances the inhibitory effects of GABA and leads to the suppression of neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are widely used as anxiolytics, hypnotics, and anticonvulsants.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of GABAergic neurotransmission, the inhibition of cancer cell growth and proliferation, and the induction of apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory and analgesic effects, which may be useful in the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is its high potency and selectivity for the GABAA receptor, which makes it a valuable tool for studying the role of GABAergic neurotransmission in various physiological and pathological conditions. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings. In addition, the potential toxicity of this compound and its derivatives must be carefully evaluated in preclinical studies before they can be considered for clinical use.
将来の方向性
There are several future directions for the research on N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide, including the development of more potent and selective GABAA receptor antagonists, the optimization of the synthesis method for this compound and its derivatives, and the investigation of the potential therapeutic applications of this compound in various diseases such as anxiety disorders, epilepsy, and cancer. In addition, the use of this compound as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties is an area of active research.
合成法
The synthesis of N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide involves the reaction of 3,4-dichloroaniline and 4-thianylacetic acid with 1,4-diazepane-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under reflux conditions in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
科学的研究の応用
N-(3,4-Dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been studied extensively for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to be a potent and selective antagonist of the GABAA receptor, which is a key target for the treatment of anxiety disorders, epilepsy, and insomnia. In cancer research, this compound has been investigated as a potential anticancer agent due to its ability to inhibit the growth and proliferation of cancer cells. In drug discovery, this compound has been used as a scaffold for the design and synthesis of novel compounds with improved pharmacological properties.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3OS/c18-15-3-2-13(12-16(15)19)20-17(23)22-7-1-6-21(8-9-22)14-4-10-24-11-5-14/h2-3,12,14H,1,4-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXOHIVGKAWDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)


![N-(4-methylphenyl)-2-{[6-(4-phenylpiperazin-1-yl)pyridazin-3-yl]thio}acetamide](/img/structure/B2520284.png)
![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)
![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2520293.png)
![Racemic-(3aR,6aR)-1-(tert-butoxycarbonyl)-3a,5,6,6a-tetrahydrospiro[cyclopenta[d]isoxazole-4,4-piperidine]-3-carboxylic acid](/img/structure/B2520294.png)

![3-(Boc-amino)-hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B2520297.png)